3-chloro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide
Description
3-Chloro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide is a heterocyclic compound featuring a benzothiophene core fused with a 1,3,4-thiadiazole ring. The benzothiophene moiety is substituted with a chlorine atom at position 3, while the thiadiazole ring carries an isopropyl (propan-2-yl) group at position 3. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
3-chloro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3OS2/c1-7(2)13-17-18-14(21-13)16-12(19)11-10(15)8-5-3-4-6-9(8)20-11/h3-7H,1-2H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRJWQYTYBTEMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the benzothiophene core, followed by the introduction of the thiadiazole ring and the carboxamide group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-chloro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary primarily in substituents on the aromatic ring (benzothiophene or benzamide) and the thiadiazole moiety. These modifications influence physicochemical properties, spectroscopic characteristics, and bioactivity. Below is a comparative analysis:
Substituent Effects on the Aromatic Core
- Chlorine vs. Fluorine Substitution: 3-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4b): A chloro substituent on the benzamide ring induces distinct ¹H NMR shifts (δ 7.45–8.15 ppm for aromatic protons) compared to fluoro-substituted analogs (e.g., 4d–4f, δ 7.30–8.10 ppm). Target Compound: The benzothiophene core with 3-chloro substitution likely increases lipophilicity (logP) relative to benzamide analogs, favoring membrane permeability .
Benzothiophene vs. Benzamide :
- The benzothiophene system (as in the target compound) introduces sulfur-based π-π interactions and altered electronic density compared to benzamide derivatives. For example, 3-chloro-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide () exhibits a broader IR absorption range (1650–1700 cm⁻¹ for C=O) than benzamide analogs (1670–1690 cm⁻¹) due to sulfur’s electron-donating effects .
Thiadiazole Ring Substitutions
- Isopropyl (Propan-2-yl) vs. Bulky Groups: 5-(5-Oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazole (): The pyrrolidinone substituent introduces hydrogen-bonding capacity but reduces steric accessibility compared to the target compound’s isopropyl group. This may lower metabolic stability in vivo .
Halogenated Substituents :
- 5-(4-Chlorobenzyl)-1,3,4-thiadiazole () : The 4-chlorobenzyl group increases molecular weight and logP, possibly improving pharmacokinetic retention but raising toxicity risks .
Biological Activity
3-chloro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological activity, and relevant studies surrounding this compound.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 293.77 g/mol. It features a benzothiophene core substituted with a thiadiazole moiety, which is known for enhancing biological activity.
Synthesis
The synthesis of 3-chloro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide typically involves the reaction of appropriate thiadiazole derivatives with benzothiophene carboxylic acids under controlled conditions. The detailed synthetic pathway includes:
- Formation of Thiadiazole : Reacting propan-2-yl hydrazine with carbon disulfide and chlorinated reagents to yield the thiadiazole ring.
- Coupling Reaction : The synthesized thiadiazole is then coupled with benzothiophene derivatives using standard coupling agents.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. For instance, an in vitro study evaluated the efficacy of similar compounds against various bacterial strains. The results indicated that derivatives with halogen substitutions (like chlorine) showed enhanced activity against Gram-positive and Gram-negative bacteria.
| Compound | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| 3-Chloro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide | Moderate | High |
| Control (Ciprofloxacin) | High | High |
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro assays. A notable study reported its effects on different cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating significant growth inhibition.
Study 1: Anticancer Efficacy
In a controlled experiment, 3-chloro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide was tested on A549 lung cancer cells. The treatment resulted in a significant reduction in cell viability (up to 65% at 50 µM concentration), suggesting its potential as an anticancer agent.
Study 2: Antimicrobial Assessment
A separate study focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising antibacterial activity compared to standard antibiotics.
The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the presence of the thiadiazole ring may facilitate interactions with cellular targets such as DNA or specific enzymes involved in cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
